![molecular formula C20H17ClFN3O3 B2974500 2-(4-chlorophenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921530-96-3](/img/structure/B2974500.png)
2-(4-chlorophenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound has been involved in the synthesis of various derivatives, including 4-thiazolidinone and 5-methyl-4-thiazolidinone derivatives, explored for their antimicrobial properties. This research demonstrates the compound's potential as a precursor in creating bioactive molecules with significant antimicrobial effects (Patel, Mistry, & Desai, 2009).
Anticancer Drug Synthesis and Analysis
Another study focused on synthesizing N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed promise as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This underscores the compound's relevance in developing new anticancer therapeutics (Sharma et al., 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
The compound has also been investigated for its photovoltaic efficiency and ligand-protein interaction capabilities. Studies on bioactive benzothiazolinone acetamide analogs, including derivatives similar in structure to the target compound, have shown good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have indicated promising binding affinities, suggesting applications in drug design and development (Mary et al., 2020).
Pesticide Derivatives Characterization
The compound's derivatives have been characterized for their potential as pesticides. X-ray powder diffraction studies on N-aryl-2,4-dichlorophenoxyacetamide derivatives, including those with structural similarities to the compound , have provided valuable data for their development as effective pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Antibacterial Agents Development
Further research has led to the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. These studies, involving derivatives structurally related to the target compound, have highlighted the importance of physicochemical parameters in developing novel antibacterial compounds with significant activity against both gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-15-3-7-17(8-4-15)28-13-19(26)23-11-12-25-20(27)10-9-18(24-25)14-1-5-16(22)6-2-14/h1-10H,11-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWBAQMKXNSYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide |
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